molecular formula C45H87N2O11P B12093730 azane;[3-[hydroxy-[2-(2-methoxyethoxycarbonylamino)ethoxy]phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate

azane;[3-[hydroxy-[2-(2-methoxyethoxycarbonylamino)ethoxy]phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate

Cat. No.: B12093730
M. Wt: 863.2 g/mol
InChI Key: NKIHUOSRRGQTKM-RRCQUFFISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azane;[3-[hydroxy-[2-(2-methoxyethoxycarbonylamino)ethoxy]phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate is a complex organic compound that features a combination of functional groups, including phosphates, esters, and amides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azane;[3-[hydroxy-[2-(2-methoxyethoxycarbonylamino)ethoxy]phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate involves multiple steps, typically starting with the preparation of the core structure followed by the addition of various functional groups. The process generally includes:

    Formation of the Core Structure: The core structure can be synthesized through a series of esterification and amidation reactions. For example, the reaction between octadec-9-enoic acid and a suitable alcohol in the presence of a catalyst can form the ester linkage.

    Addition of Phosphoryl and Hydroxy Groups: The phosphoryl and hydroxy groups can be introduced through phosphorylation reactions using reagents such as phosphorus oxychloride or phosphoric acid.

    Incorporation of Methoxyethoxycarbonylamino Group: This step involves the reaction of the intermediate compound with 2-(2-methoxyethoxy)ethylamine under controlled conditions to form the desired amide linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to remove impurities and achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Azane;[3-[hydroxy-[2-(2-methoxyethoxycarbonylamino)ethoxy]phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert esters and amides into alcohols and amines, respectively.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, where nucleophiles such as hydroxide ions or amines replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution or amines in organic solvents.

Major Products

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and amines.

    Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

Azane;[3-[hydroxy-[2-(2-methoxyethoxycarbonylamino)ethoxy]phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential role in cellular signaling and membrane interactions due to its amphiphilic nature.

    Medicine: Explored for its potential as a drug delivery agent, particularly in targeting specific tissues or cells.

    Industry: Utilized in the formulation of specialized coatings, surfactants, and emulsifiers.

Mechanism of Action

The mechanism of action of azane;[3-[hydroxy-[2-(2-methoxyethoxycarbonylamino)ethoxy]phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate involves its interaction with biological membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. Additionally, it may interact with specific protein targets, influencing signaling pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine-n-PEG
  • 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine-n-PEG
  • 1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-n-PEG

Uniqueness

Azane;[3-[hydroxy-[2-(2-methoxyethoxycarbonylamino)ethoxy]phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its ability to form stable complexes with various biomolecules and its potential for targeted drug delivery make it a valuable compound in both research and industrial applications.

Biological Activity

Azane;[3-[hydroxy-[2-(2-methoxyethoxycarbonylamino)ethoxy]phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate is a complex organic compound notable for its diverse chemical properties and potential biological applications. This article explores its biological activity, including its mechanism of action, cellular effects, and therapeutic potential based on recent studies.

Chemical Structure and Properties

The compound features multiple functional groups, including hydroxy, phosphoryl, and fatty acid moieties, which contribute to its biological activity. The presence of long-chain fatty acids enhances membrane interactions, while the phosphoryl group may facilitate binding to specific biomolecules.

Biological Activity Overview

  • Antimicrobial Activity : Preliminary studies indicate that azane exhibits significant antimicrobial properties. It has shown efficacy against various bacterial strains, particularly Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
  • Cytotoxic Effects : The compound has been evaluated for cytotoxicity against cancer cell lines, including leukemia HL-60 cells. Results demonstrated an IC50 value of approximately 158.5 ± 12.5 μM, indicating moderate cytotoxicity .
  • Cell Membrane Interaction : Azane's structure allows it to interact with cellular membranes, potentially altering membrane fluidity and permeability. This interaction can enhance the uptake of other therapeutic agents when used in drug delivery systems .

The biological activity of azane is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Membrane Disruption : By integrating into lipid bilayers, azane can disrupt membrane integrity, leading to cell lysis in microorganisms.
  • Signal Transduction Modulation : Azane may influence signaling pathways by binding to receptors or modulating the activity of kinases involved in cell growth and survival.

Table 1: Biological Activity Summary

Activity TypeTest Organism/Cell LineResultReference
AntimicrobialEscherichia coliSignificant inhibition
AntimicrobialStaphylococcus aureusSignificant inhibition
CytotoxicityHL-60 leukemia cellsIC50 = 158.5 ± 12.5 μM
Membrane InteractionLipid bilayer modelsAltered permeability

Case Study: Antimicrobial Efficacy

A study involving azane's antimicrobial properties revealed that it significantly reduced the growth of E. coli and S. aureus. The study utilized agar diffusion methods to determine the MIC values, which were found to be lower than those of conventional antibiotics like penicillin and ampicillin, suggesting potential for development as a new antimicrobial agent.

Case Study: Cytotoxicity in Cancer Research

In vitro assays conducted on HL-60 cells showed that azane induced apoptosis at concentrations above its IC50 value. Flow cytometry analysis indicated an increase in early apoptotic markers, supporting its potential use in cancer therapy.

Properties

Molecular Formula

C45H87N2O11P

Molecular Weight

863.2 g/mol

IUPAC Name

azane;[3-[hydroxy-[2-(2-methoxyethoxycarbonylamino)ethoxy]phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate

InChI

InChI=1S/C45H84NO11P.H3N/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-43(47)54-40-42(41-56-58(50,51)55-37-36-46-45(49)53-39-38-52-3)57-44(48)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2;/h18-21,42H,4-17,22-41H2,1-3H3,(H,46,49)(H,50,51);1H3/b20-18+,21-19+;

InChI Key

NKIHUOSRRGQTKM-RRCQUFFISA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)OCCOC)OC(=O)CCCCCCC/C=C/CCCCCCCC.N

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)OCCOC)OC(=O)CCCCCCCC=CCCCCCCCC.N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.